N-(2,6-dimethoxypyrimidin-4-yl)hex-5-enamide
Description
N-(2,6-dimethoxypyrimidin-4-yl)hex-5-enamide is a chemical compound that belongs to the class of enamides. Enamides are known for their stability and reactivity, making them valuable substrates in organic synthesis . This compound features a pyrimidine ring substituted with two methoxy groups at positions 2 and 6, and an enamide functional group at position 4.
Properties
IUPAC Name |
N-(2,6-dimethoxypyrimidin-4-yl)hex-5-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-4-5-6-7-10(16)13-9-8-11(17-2)15-12(14-9)18-3/h4,8H,1,5-7H2,2-3H3,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPNWIITTSPMCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NC(=O)CCCC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethoxypyrimidin-4-yl)hex-5-enamide typically involves multiple steps:
Addition Reaction:
Condensation Reaction: A deacidification agent is added to the product from the addition reaction, followed by cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, followed by dry hydrogen chloride gas for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to the product from the cyclization reaction for a methoxylation reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethoxypyrimidin-4-yl)hex-5-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy groups and the enamide functional group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-(2,6-dimethoxypyrimidin-4-yl)hex-5-enamide has several scientific research applications:
Chemistry: Used as a substrate in organic synthesis to introduce nitrogen-based functionality into molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2,6-dimethoxypyrimidin-4-yl)hex-5-enamide involves its interaction with molecular targets and pathways. The compound’s enamide functional group allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Shares the pyrimidine ring structure but has different substituents.
4-amino-2,6-dimethoxypyrimidine: Similar pyrimidine core but lacks the enamide functional group.
Uniqueness
N-(2,6-dimethoxypyrimidin-4-yl)hex-5-enamide is unique due to its specific combination of a pyrimidine ring with methoxy groups and an enamide functional group. This combination provides a balance of stability and reactivity, making it valuable in organic synthesis and various scientific research applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
